(Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
Description
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Properties
IUPAC Name |
(2Z)-2-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c20-12-3-7-14(8-4-12)24-18(26)16(9-11-1-5-13(21)6-2-11)27-19(24)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPAOLKCGYLUFZ-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various substituted phenyl groups with thiazolidinone frameworks. The presence of halogenated groups, such as 4-chlorophenyl and 4-fluorobenzyl , enhances the lipophilicity of the compound, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that those bearing halogenated phenyl rings, particularly N-(4-chlorophenyl) and N-(4-fluorophenyl) substitutions, showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism appears to involve disruption of bacterial cell membranes, facilitated by the lipophilic nature of these compounds.
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Strong | Moderate | Moderate |
Antitumor Activity
Thiazolidinones have also been investigated for their antitumor potential. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The proposed mechanism includes induction of apoptosis in cancer cells through modulation of various signaling pathways .
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways, often through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Enzyme Inhibition : Some thiazolidinones have been noted to inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects .
Case Studies
- Antimicrobial Screening : A study screened a series of thiazolidinone derivatives for antimicrobial activity against various pathogens. Results indicated that compounds with specific substitutions exhibited enhanced activity against MRSA and Candida albicans .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines treated with thiazolidinone derivatives showed significant reductions in cell viability, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
